molecular formula C9H17NO2 B14314805 3-[Methyl(pentyl)amino]prop-2-enoic acid CAS No. 114084-51-4

3-[Methyl(pentyl)amino]prop-2-enoic acid

Cat. No.: B14314805
CAS No.: 114084-51-4
M. Wt: 171.24 g/mol
InChI Key: QAAZBHHRUMUCOL-UHFFFAOYSA-N
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Description

3-[Methyl(pentyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It features a prop-2-enoic acid backbone with a methyl(pentyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(pentyl)amino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of prop-2-enoic acid with methyl(pentyl)amine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(pentyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[Methyl(pentyl)amino]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[Methyl(pentyl)amino]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The prop-2-enoic acid moiety may participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(ethyl)amino]prop-2-enoic acid
  • 3-[Methyl(butyl)amino]prop-2-enoic acid
  • 3-[Methyl(hexyl)amino]prop-2-enoic acid

Uniqueness

3-[Methyl(pentyl)amino]prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

114084-51-4

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-[methyl(pentyl)amino]prop-2-enoic acid

InChI

InChI=1S/C9H17NO2/c1-3-4-5-7-10(2)8-6-9(11)12/h6,8H,3-5,7H2,1-2H3,(H,11,12)

InChI Key

QAAZBHHRUMUCOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)C=CC(=O)O

Origin of Product

United States

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